(1-Ethoxyethylidene)malononitrile

説明

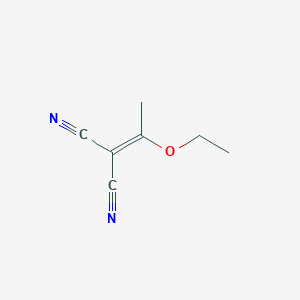

(1-Ethoxyethylidene)malononitrile (CAS 5417-82-3) is a malononitrile derivative with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol. Structurally, it features an ethoxyethylidene group (-CH₂-C(OEt)=) attached to the malononitrile core (NC-C-CN), making it a versatile intermediate in organic synthesis. The compound is characterized by its electrophilic cyano groups and the electron-withdrawing ethoxyethylidene moiety, which enhance its reactivity in cyclocondensation and nucleophilic addition reactions .

Synthesis: The compound is typically synthesized via the reaction of hydroxylamine hydrochloride with this compound in aqueous ethanol under controlled temperature conditions, yielding crystalline products suitable for X-ray diffraction studies . Alternative routes involve refluxing with phenylhydrazine to form pyrazole derivatives, highlighting its role as a precursor in heterocyclic chemistry .

Applications: It is widely employed in the synthesis of pyrazolo[3,4-d]pyrimidines, pyrazole-carbonitriles, and polyheterocyclic scaffolds with demonstrated antiproliferative activity . Its utility extends to solid-phase synthesis of 5-aminopyrazoles, which serve as intermediates for bioactive molecules .

特性

IUPAC Name |

2-(1-ethoxyethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-3-10-6(2)7(4-8)5-9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSVWXDDFBSSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063855 | |

| Record name | (1-Ethoxyethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-82-3 | |

| Record name | 2-(1-Ethoxyethylidene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Ethoxyethylidene)malononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5417-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2-(1-ethoxyethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Ethoxyethylidene)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-ethoxyethylidene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-ETHOXYETHYLIDENE)MALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG9PY6W3QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Conditions and Optimization

In a representative procedure, malononitrile (10 mmol) and triethyl orthoacetate (10 mmol) are combined in acetic anhydride and heated at 130°C for 5 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with acetic anhydride serving as both solvent and dehydrating agent. Upon completion, the mixture is concentrated under reduced pressure, and the crude product is purified via column chromatography using chloroform as the eluent. This method yields (1-ethoxyethylidene)malononitrile as a pale yellow liquid in 90% yield.

Key parameters influencing the reaction include:

-

Temperature : Elevated temperatures (120–130°C) accelerate the condensation but may promote side reactions such as polymerization.

-

Molar Ratios : Equimolar amounts of malononitrile and orthoester minimize byproduct formation.

-

Catalyst : While acetic anhydride acts as an acid catalyst, alternative catalysts like p-toluenesulfonic acid (p-TsOH) have been explored for milder conditions.

Mechanistic Insights

The reaction proceeds via initial protonation of the orthoester’s ethoxy group, followed by nucleophilic attack by malononitrile’s active methylene group. Subsequent elimination of ethanol generates the ethylidene linkage, with acetic anhydride scavenging water to drive the equilibrium toward product formation.

Large-Scale Industrial Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Technical data sheets from suppliers like Thermo Fisher Scientific and Chongqing Chemdad outline bulk production protocols:

Batch Process Overview

-

Charge : Malononitrile (1.0 kg) and triethyl orthoacetate (1.2 kg) are mixed in acetic anhydride (5 L).

-

Reaction : Heated at 125–130°C for 4–6 hours with mechanical stirring.

-

Quenching : The mixture is poured into ice water, precipitating the product.

-

Purification : Recrystallization from ethanol yields 1.4 kg (85% yield) of white crystalline product.

Quality Control Specifications

Applications in Heterocyclic Synthesis

The compound’s utility is exemplified in its role as a precursor for pyrazole derivatives. For instance, reaction with 3-tetrahydrofuranylhydrazine hydrochloride in ethanol yields 1-(3-tetrahydrofuranyl)-3-methyl-5-amino-1H-pyrazole-4-carbonitrile (54% yield). Similarly, condensation with arylhydrazines produces 5-amino-1-arylpyrazole-4-carbonitriles, key intermediates for pharmaceuticals.

Comparative Analysis of Synthetic Methods

化学反応の分析

Types of Reactions: (1-Ethoxyethylidene)malononitrile undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as and to form substituted derivatives.

Addition Reactions: It can participate in addition reactions with compounds like cyanoacetamide or cyanothioacetamide to form pyridine derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Catalysts: p-Toluenesulfonic acid

Solvents: Chloroform, dichloromethane

Major Products Formed:

- Benzyl 5-amino-4-cyano-3-methyl-1H pyrazole-1-carboxylate

- 2-amino-6-mercaptopyridine-3,5-dicarbonitrile derivatives

科学的研究の応用

Organic Synthesis

(1-Ethoxyethylidene)malononitrile serves as a versatile intermediate in the synthesis of various organic compounds, particularly heterocycles such as pyrazoles and pyridines. Its reactive nitrile groups facilitate numerous chemical reactions, including substitution and addition reactions with nucleophiles .

Medicinal Chemistry

This compound has been explored for its potential biological activities, especially in the development of anticancer and antimicrobial agents. Recent studies indicate that derivatives synthesized from this compound exhibit significant antiproliferative effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| P1 | HCT 116 | 22.7 | High |

| P2 | HepG2 | 40.75 | High |

| P3 | MCF-7 | 35.0 | Moderate |

The mechanism of action involves interactions with DNA topoisomerase, a common target for anticancer therapies .

Material Science

In material science, this compound is being investigated for its potential use in developing new materials with unique properties, such as liquid crystals and fluorescent emitters. Its conjugated system allows it to absorb specific wavelengths of light, making it a candidate for dye production.

Case Study 1: Antimicrobial Activity

A study focused on synthesizing derivatives from this compound demonstrated strong antimicrobial activity against various pathogens, including E. coli and S. Typhi. The synthesized compounds were compared to standard antibiotics like streptomycin and ciprofloxacin, showing promising results in inhibiting bacterial growth .

Case Study 2: Anticancer Research

Research highlighted the synthesis of new pyrazole derivatives using this compound as a starting material. These derivatives were tested against several cancer cell lines, revealing significant antiproliferative activity and establishing a foundation for further drug development based on this compound .

作用機序

The mechanism of action of (1-Ethoxyethylidene)malononitrile involves its ability to act as an electrophile in various chemical reactions. It can react with nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

類似化合物との比較

Comparison with Similar Compounds

Ethoxymethylenemalononitrile

- Structure: Ethoxymethylenemalononitrile (C₆H₆N₂O) differs by an ethoxymethylene (-CH(OEt)=) group instead of ethoxyethylidene.

- Reactivity: The ethoxymethylene group facilitates nucleophilic attacks at the α-carbon, enabling syntheses of pyrimidines and fused heterocycles. Unlike (1-ethoxyethylidene)malononitrile, it lacks a secondary ethylidene chain, reducing steric hindrance in reactions .

- Applications: Used in Knoevenagel condensations with aldehydes to form arylidenemalononitriles, key intermediates in dye and agrochemical production .

2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile

- Structure: Features an indolinone-ylidene substituent (C₁₂H₉N₃O), conferring planar aromaticity and hydrogen-bonding capabilities.

- Reactivity: The indolinone core participates in π-π stacking and hydrogen bonding, stabilizing intermediates in pharmaceutical syntheses. However, its bulkier structure limits solubility compared to this compound .

- Applications : Critical in synthesizing 1-methylindoline derivatives with antitumor and antimicrobial activities .

Arylidenemalononitriles (e.g., 2-Benzylidenemalononitrile)

- Structure : General formula Ar-CH=C(CN)₂, where Ar is an aryl group.

- Reactivity: The aryl substituent enhances conjugation, improving stability but reducing electrophilicity. Catalytic Knoevenagel reactions with aldehydes proceed efficiently under mild conditions, unlike the ethoxyethylidene derivative, which requires stronger bases .

- Applications: Used in polymer chemistry and as sensors for malononitrile detection .

Malononitrile Oxime Ethers

- Structure: Contain an oxime ether (-N-O-) linked to the malononitrile core.

- Reactivity: The oxime group introduces redox-active properties, enabling antifungal activity absent in this compound .

- Applications : Effective against Fusarium species in agriculture, highlighting divergent biological applications compared to the target compound’s role in anticancer drug synthesis .

Data Table: Key Attributes of Compared Compounds

Research Findings and Key Differences

- Reactivity: this compound’s ethylidene chain enhances steric accessibility for nucleophilic attacks, enabling efficient pyrazole formation . In contrast, Ethoxymethylenemalononitrile’s simpler structure favors rapid cyclocondensation but lacks versatility in multi-step syntheses .

- Biological Activity: Derivatives of the target compound exhibit antiproliferative effects (e.g., pyrazolo[3,4-d]pyrimidines ), whereas malononitrile oxime ethers target fungal pathogens .

- Crystallography: Ethoxymethylenemalononitrile forms C-H···N hydrogen bonds, enhancing crystal stability , while this compound’s crystals lack classic hydrogen bonds, relying on van der Waals interactions .

生物活性

Overview

(1-Ethoxyethylidene)malononitrile, also known as 2-(1-ethoxyethylidene)malononitrile, is an organic compound with the molecular formula CHNO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the synthesis of anticancer and antimicrobial agents. Its unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

- Molecular Weight : 136.15 g/mol

- Appearance : White to beige crystalline powder

- Solubility : Highly soluble in organic solvents such as ethanol and dichloromethane

This compound functions primarily as an electrophile in chemical reactions, allowing it to react with nucleophiles such as cyanoacetamide and cyanothioacetamide. This reactivity leads to the formation of various biologically active derivatives, including:

- Pyridine derivatives

- Pyrazole derivatives

These derivatives have shown significant biological activity, particularly in anticancer research.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives as effective anticancer agents. For instance, compounds synthesized from this intermediate have demonstrated antiproliferative effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| P1 | HCT 116 | 22.7 | High |

| P2 | HepG2 | 40.75 | High |

| P3 | MCF-7 | 35.0 | Moderate |

The mechanism behind this activity is attributed to the ability of these compounds to interact with DNA topoisomerase, a common target for anticancer drugs, through intermolecular hydrogen bonding .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. The compound has been shown to exhibit activity against a range of pathogens, suggesting its potential utility in developing new antimicrobial agents.

Case Studies

Several studies have been conducted to evaluate the biological activity of derivatives synthesized from this compound:

-

Study on Pyrazolo[3,4-d]pyrimidine Derivatives :

- Researchers synthesized various pyrazolo[3,4-d]pyrimidine derivatives using this compound as a precursor.

- The antiproliferative activity was assessed against colorectal carcinoma and breast cancer cell lines.

- Results indicated that certain derivatives exhibited comparable activity to established anticancer drugs with minimal cytotoxic effects on normal cells .

- Synthesis and Characterization of Novel Compounds :

Q & A

Q. What are the optimal synthetic routes for (1-Ethoxyethylidene)malononitrile?

The compound is typically synthesized via a Knoevenagel condensation reaction. A standard method involves refluxing malononitrile with triethyl orthopropionate in the presence of acetic anhydride for 9.5 hours, followed by vacuum distillation to remove excess reagents. This yields this compound as a yellow liquid with an 82–94% yield. Reaction conditions (e.g., catalyst choice, solvent ratios) should be optimized to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) can quantify purity, with commercial samples often ≥97% pure .

- Structural Confirmation : Use spectroscopic techniques:

- IR Spectroscopy : Identify functional groups (e.g., nitrile C≡N stretching ~2200 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to verify ethoxy and ethylidene groups .

- Single-Crystal X-ray Diffraction : For unambiguous structural determination (as demonstrated for related malononitrile derivatives) .

Q. What safety protocols are critical when handling this compound?

- Storage : Store in airtight containers away from oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases. Use flame-resistant cabinets .

- Handling : Work in a fume hood with personal protective equipment (gloves, goggles). Incompatible materials include reducing agents and open flames .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the study of this compound’s electronic properties?

- Functional Selection : Hybrid functionals like B3LYP or CAM-B3LYP are recommended for predicting absorption spectra and charge-transfer behavior, as validated for similar nitrile-containing compounds .

- Basis Sets : Use 6-31G(d,p) for geometry optimization and electronic excitation calculations. Compare results with experimental UV-Vis data to validate accuracy .

Q. What role does this compound play in synthesizing bioactive heterocycles?

The compound serves as a versatile precursor for:

- Antiparasitic Agents : React with 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide to form derivatives with anti-leishmanial activity .

- Anti-inflammatory Compounds : Condensation with hydroxylated topologies yields pyrazole-oxazine hybrids .

- Antimicrobial Scaffolds : Reactions with substituted amines generate benzimidazoles and pyrimidines .

Q. How can researchers monitor reaction kinetics involving this compound?

- Chromatographic Methods : Gas chromatography (GC) with flame ionization detection (FID) optimizes temperature parameters (e.g., 118–120°C) for resolving intermediates .

- Spectroscopic Tracking : In situ FTIR or Raman spectroscopy to observe nitrile group reactivity during condensation reactions .

Q. What are the applications of malononitrile derivatives in materials science?

- Photovoltaic Materials : Derivatives like 2-(3-(dicyanomethylene)-2,3-dihydroinden-1-yliden)malononitrile are used in organic solar cells (OSCs) for their electron-accepting properties. DFT studies guide bandgap tuning .

- Liquid Crystals : Ethoxy groups enhance solubility in nematic liquid crystals for oriented IR-LD spectroscopy studies .

Q. Can this compound derivatives be used in biomedical imaging?

Yes. Fluorinated analogs (e.g., 2-[¹⁸F]FDDNP) act as positron emission tomography (PET) probes for Alzheimer’s disease, binding to neurofibrillary tangles and amyloid plaques. Key modifications include radiofluorination to enhance blood-brain barrier penetration .

Methodological Considerations

- Contradiction Resolution : Discrepancies in synthetic yields (82% vs. 94%) may arise from variations in catalyst activity (e.g., acetic anhydride vs. pyridine) or distillation efficiency. Replicate conditions from peer-reviewed protocols .

- Data Validation : Cross-reference computational predictions (e.g., B3LYP λmax) with experimental UV-Vis spectra to address functional limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。